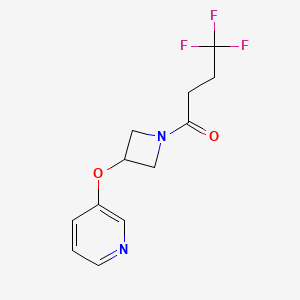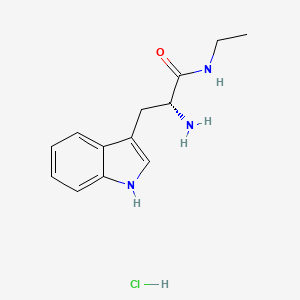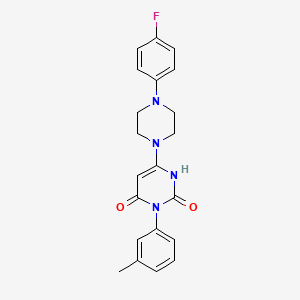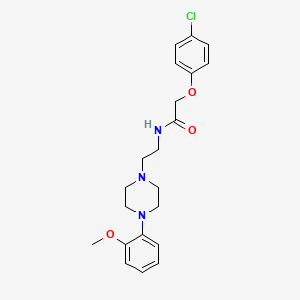![molecular formula C23H22FN3O5S2 B2704769 N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-09-4](/img/structure/B2704769.png)
N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazole derivative. Pyrazoles are a type of organic compound with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also includes phenyl groups (rings of six carbon atoms, i.e., benzene rings), a methanesulfonyl group, a methoxy group, and a fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As this is a specific compound, without more information, it’s difficult to provide an analysis of its properties .Applications De Recherche Scientifique
Synthesis and Bioactivity
This compound belongs to a broader class of sulfonamides that have been synthesized and evaluated for their bioactivity, particularly for their cytotoxic properties and potential as carbonic anhydrase inhibitors. The synthesis involves the condensation reactions of certain benzaldehydes and hydrazinobenzenesulfonamide, yielding compounds with varying substituents such as fluorine, methoxy, and trimethoxy moieties. These derivatives have shown interesting cytotoxic activities, which may be pivotal for future anti-tumor activity studies. Notably, some derivatives have demonstrated strong inhibition against human cytosolic isoforms hCA I and II, indicating potential utility in treating diseases associated with dysregulated carbonic anhydrase activity (Gul et al., 2016).
Potential as Cytotoxic Agents
Further studies have developed N-arylpyrazole derivatives bearing the sulfonamide moiety, synthesized via condensation reactions of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide. These compounds exhibited promising in vitro cytotoxic activity against human tumor cell lines such as MCF-7, Hela, and A549, with certain derivatives showing superior efficacy compared to known chemotherapeutic agents like celecoxib and cisplatin (Duan et al., 2016).
Enzyme Inhibitory Activities
The compound and its derivatives have been evaluated for their inhibitory effects on enzymes such as carbonic anhydrases and acetylcholinesterase. These studies aim to develop novel therapeutic agents for diseases like Alzheimer’s, leveraging the enzyme inhibitory properties of sulfonamide-based compounds. For instance, certain derivatives have been synthesized and shown to inhibit acetylcholinesterase effectively, suggesting potential applications in treating neurodegenerative disorders (Abbasi et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5S2/c1-32-18-11-13-19(14-12-18)34(30,31)27-23(20-5-3-4-6-21(20)24)15-22(25-27)16-7-9-17(10-8-16)26-33(2,28)29/h3-14,23,26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTOARGRWIJUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704694.png)








![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide](/img/structure/B2704707.png)
